Cas no 1049744-07-1 ((2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride)

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with significant utility in pharmaceutical and synthetic chemistry. Its stereochemically defined structure, featuring both (2S) and (4R) configurations, ensures high enantioselectivity in asymmetric synthesis and drug development. The 3-cyanobenzyl substitution enhances its versatility as a building block for bioactive compounds, particularly in targeting neurological and metabolic pathways. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is valued for its role in peptidomimetics and as a precursor for small-molecule inhibitors. Its rigid pyrrolidine core contributes to conformational restraint, making it useful in structure-activity relationship studies.
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride structure
1049744-07-1 structure
商品名:(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS番号:1049744-07-1
MF:C13H14N2O2.HCl
メガワット:266.7234
CID:1032953
PubChem ID:2762036

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
    • trans-4-(3-Cyanobenzyl)-L-proline hydrochloride
    • (2S,4R)-4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid,hydrochloride
    • AC1MC68Z
    • AK120177
    • KB-206781
    • MolPort-003-794-673
    • (2S,4R)-4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
    • H-Pro{4-Bzl(3-CN)}-OH.HCl
    • (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylicacidhydrochloride
    • DTXSID70376047
    • 1049744-07-1
    • CHEMBL4059945
    • (R)-gamma-(3-cyano-benzyl)-L-proline HCl
    • trans-4-(3-CyanobenZyl)-L-proline hydrochloride (H-L-Pro(CyanoBZl).HCl)
    • MFCD06659433
    • (R)-gamma-(3-cyano-benzyl)-L-proline hydrochloride, AldrichCPR
    • (2S,4R)-4-(3-CYANOBENZYL)PYRROLIDINE-2-CARBOXYLIC ACID HCL
    • AKOS015949648
    • MDL: MFCD06659433
    • インチ: InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-2-9(4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
    • InChIKey: FSNJEOOSDZKTSR-LYCTWNKOSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C#N)C[C@@H]2C[C@@H](C(=O)O)NC2.Cl

計算された属性

  • せいみつぶんしりょう: 266.08200
  • どういたいしつりょう: 266.0822054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.1Ų

じっけんとくせい

  • PSA: 73.12000
  • LogP: 2.29428

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM198178-1g
(2S,4R)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049744-07-1 95%
1g
$617 2023-03-07
Chemenu
CM198178-1g
(2S,4R)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049744-07-1 95%
1g
$617 2021-06-09
abcr
AB280360-5g
trans-4-(3-Cyanobenzyl)-L-proline hydrochloride (H-L-Pro(CyanoBzl).HCl); .
1049744-07-1
5g
€999.00 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52023-1g
trans-4-(3-Cyanobenzyl)-L-proline hydrochloride, 95%
1049744-07-1 95%
1g
¥18024.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52023-250mg
trans-4-(3-Cyanobenzyl)-L-proline hydrochloride, 95%
1049744-07-1 95%
250mg
¥6006.00 2023-03-01
Alichem
A109008020-1g
(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049744-07-1 95%
1g
$563.92 2023-09-04
abcr
AB280360-1g
trans-4-(3-Cyanobenzyl)-L-proline hydrochloride (H-L-Pro(CyanoBzl).HCl); .
1049744-07-1
1g
€369.80 2025-02-20

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 関連文献

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochlorideに関する追加情報

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and Its Significance in Modern Chemical Biology

CAS no. 1049744-07-1 refers to a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral molecule with a pyrrolidine core, featuring a 3-cyanobenzyl side chain and an hydrochloride salt form. Its unique structural attributes make it a valuable scaffold for the development of novel bioactive molecules.

The pyrrolidine ring is a common motif in many biologically active compounds, often found in drugs targeting neurological disorders, cardiovascular diseases, and infections. The stereochemistry of the pyrrolidine ring, particularly the configuration at the 2S and 4R positions, plays a crucial role in determining the biological activity and pharmacokinetic properties of the molecule. The presence of the 3-cyanobenzyl group introduces additional functionality, enabling interactions with various biological targets.

In recent years, there has been a growing interest in the development of enantiopure compounds due to their improved selectivity and reduced side effects compared to racemic mixtures. The compound (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exemplifies this trend, as its specific stereochemistry may confer unique therapeutic advantages. Researchers have been exploring its potential in various therapeutic areas, including central nervous system (CNS) disorders and metabolic diseases.

One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The pyrrolidine scaffold can be modified in multiple ways to introduce additional functional groups or to alter its pharmacological profile. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease.

Recent studies have highlighted the importance of chiral auxiliaries and catalysts in the synthesis of enantiopure compounds like (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Advanced synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its biological activity in preclinical models. These advancements have not only improved the accessibility of the compound but also opened new avenues for drug discovery.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is crucial for formulation development and biological studies. Improved solubility often translates to better bioavailability and more effective delivery systems, making it an attractive candidate for further development. Additionally, the hydrochloride salt can stabilize the compound during storage and transportation, ensuring its integrity for various research applications.

In the context of drug development, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride make it an ideal candidate for these approaches. By leveraging computational techniques, researchers can predict its interactions with biological targets and optimize its properties for therapeutic use.

The compound's potential applications extend beyond CNS disorders. It has shown promise in preclinical studies as a tool compound for understanding disease mechanisms and developing novel therapeutic strategies. For example, researchers have investigated its effects on enzymes involved in metabolic pathways relevant to diabetes and obesity. The ability to modulate these pathways could lead to new treatments for metabolic diseases that are increasingly prevalent globally.

The synthesis of enantiopure compounds like (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride also highlights the importance of green chemistry principles in pharmaceutical research. Modern synthetic approaches emphasize sustainability by minimizing waste and reducing hazardous reactions. These principles not only make the production process more environmentally friendly but also improve safety protocols for researchers handling these compounds.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. The compound CAS no. 1049744-07-1 represents a significant step forward in this regard. Its unique structure and versatile functionality make it a valuable asset in the quest to develop novel therapeutics that address unmet medical needs.

In conclusion, (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its chiral pyrrolidine core combined with additional functional groups provides a rich scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly play an important role in shaping the future of medicine.

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